molecular formula C6H8F2N2 B2764760 5-(Difluoromethyl)-1,4-dimethyl-1h-pyrazole CAS No. 1609470-73-6

5-(Difluoromethyl)-1,4-dimethyl-1h-pyrazole

Cat. No.: B2764760
CAS No.: 1609470-73-6
M. Wt: 146.141
InChI Key: KEDSICRVLNUSEG-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1,4-dimethyl-1H-pyrazole is an organic compound with the molecular formula C 6 H 8 F 2 N 2 and a molecular weight of 146.14 g/mol. This pyrazole derivative serves as a valuable chemical intermediate and building block in medicinal chemistry and pharmaceutical research. Its structure features a difluoromethyl group, a modification often used in drug design to fine-tune the properties of lead compounds. Pyrazole derivatives are a significant class of nitrogen-containing heterocyclic compounds known for their wide spectrum of biological activities. Recent studies highlight their importance in the synthesis of novel antimicrobial agents. For instance, research on structurally related 2-(aryl)-5-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles has demonstrated potent activity against pathogens such as E. coli , P. aeruginosa , and S. pyogenes . The presence of the difluoromethyl group on the pyrazole core is a key feature in these bioactive molecules, underscoring the role of this fragment in developing new therapeutic candidates to combat drug-resistant infections . The broader family of pyrazole compounds is extensively researched for various biological applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . As such, this compound provides researchers with a versatile scaffold for the design and synthesis of new heterocyclic libraries for biological screening. Handling and Usage: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(difluoromethyl)-1,4-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2/c1-4-3-9-10(2)5(4)6(7)8/h3,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDSICRVLNUSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1,4-dimethyl-1h-pyrazole typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to predominantly form the desired product . Another method involves the use of trifluoroacetic acid, which also leads to the formation of the compound but with different regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1,4-dimethyl-1h-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or nickel for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated ketones or alcohols, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

One of the primary applications of 5-(Difluoromethyl)-1,4-dimethyl-1H-pyrazole is in the development of fungicides. Compounds with a pyrazole structure have been identified as effective inhibitors of succinate dehydrogenase, an enzyme critical for mitochondrial respiration in fungi. This inhibition leads to the disruption of fungal growth and survival.

Table 1: Efficacy of Pyrazole Derivatives Against Fungal Pathogens

Compound NameYear RegisteredTarget PathogenEfficacy
Isopyrazam2010Zymoseptoria triticiHigh
Sedaxane2011Alternaria spp.Moderate
Bixafen2011Fusarium spp.High
Fluxapyroxad2011Septoria spp.High
Benzovindiflupyr2012Botrytis cinereaModerate

Research indicates that derivatives of this compound can exhibit antifungal activities superior to established fungicides like boscalid, with certain derivatives showing up to 72% inhibition against specific phytopathogenic fungi at concentrations as low as 10 μM .

Anti-inflammatory Properties

Emerging evidence suggests that pyrazole derivatives may possess anti-inflammatory properties. Compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, pivotal in the inflammatory response.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameIC50 (μg/mL)COX-2 Inhibition (%)
Compound A60.5662
Compound B57.2471
Compound C69.1565

Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory activity .

Agricultural Chemistry Applications

In agricultural chemistry, the compound serves as a vital intermediate in the synthesis of various agrochemicals, particularly fungicides. The fluorinated pyrazoles have been recognized for their enhanced biological activity and stability compared to their non-fluorinated counterparts.

Case Study: Development of Fungicides

A notable case study involves the synthesis of novel pyrazole-based fungicides that target specific fungal pathogens affecting crops. These compounds have demonstrated not only high efficacy against resistant strains but also reduced toxicity to non-target organisms, making them suitable for sustainable agricultural practices .

The biological activity of pyrazole derivatives is attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many pyrazoles act as enzyme inhibitors, particularly in metabolic pathways associated with pathogens.
  • Electrophilic Substitution Reactions : The unique electrophilic nature of the pyrazole ring allows for diverse modifications, leading to compounds with varied biological activities .

Mechanism of Action

Comparison with Similar Compounds

Fluorine Substitution Patterns

  • This compound: The difluoromethyl group (CF₂H) at the 5-position enhances metabolic stability compared to non-fluorinated analogs.
  • Compound 3 (LXE408 derivative) : Incorporates CF₂H on a pyridine ring linked to a triazolopyrimidine core. This design improves target binding (e.g., kinetoplastid enzymes) via fluorine’s inductive effects and π-stacking interactions .
  • Pyrazolone-5-one derivatives : Feature trifluoromethyl (CF₃) and difluorophenyl groups, which increase lipophilicity and resistance to oxidative metabolism. The CF₃ group provides stronger electron-withdrawing effects than CF₂H, altering reactivity .

Fluorine’s Role in Drug Design

Fluorine’s impact on drug properties is well-documented :

  • CF₂H vs. CF₃ : Difluoromethyl groups offer intermediate lipophilicity and reduced steric hindrance compared to CF₃, balancing bioavailability and binding affinity.
  • Metabolic Stability : Fluorine reduces cytochrome P450-mediated metabolism, a feature shared by all compared compounds. However, CF₂H may confer less metabolic inertness than CF₃ due to residual hydrogen atoms .

Biological Activity

5-(Difluoromethyl)-1,4-dimethyl-1H-pyrazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C6H7F2N3
  • Molecular Weight : 161.14 g/mol

This structure features a pyrazole ring with two methyl groups and a difluoromethyl substituent, which is significant for its biological activity.

Pharmacological Properties

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Anti-inflammatory Activity : Pyrazoles have been noted for their anti-inflammatory properties. For instance, compounds similar to this compound have shown significant inhibition of inflammatory mediators like TNF-α and IL-6 in various studies .
  • Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives can inhibit the growth of various bacteria and fungi. Specifically, compounds with similar structures have shown promising results against strains such as E. coli and S. aureus .
  • Analgesic Effects : Some pyrazoles have been evaluated for their analgesic properties, with certain derivatives displaying efficacy comparable to established analgesics like indomethacin .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, selective COX-2 inhibitors derived from pyrazoles have shown high potency in reducing inflammation while minimizing gastrointestinal side effects .
  • Receptor Interaction : The compound may interact with various receptors involved in pain and inflammation pathways. Agonistic activity at specific receptors has been reported for related compounds .

Case Studies and Experimental Data

A variety of studies have focused on the synthesis and evaluation of pyrazole derivatives:

  • Anti-inflammatory Studies : A series of novel pyrazoles were synthesized and tested for their ability to inhibit TNF-α and IL-6 production. Compounds showed up to 85% inhibition at specific concentrations, indicating strong anti-inflammatory potential .
  • Antimicrobial Testing : In vitro assays demonstrated that certain derivatives exhibited significant antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting potential therapeutic applications in treating infections .
  • Analgesic Activity : A study reported that specific pyrazole derivatives displayed analgesic effects comparable to traditional pain relief medications, with IC50 values indicating effective inhibition of pain pathways .

Comparative Analysis

Compound NameBiological ActivityIC50 (μM)Reference
This compoundAnti-inflammatoryTBDThis study
PhenylbutazoneAnti-inflammatory0.01
IndomethacinAnalgesicTBD
Pyrazole Derivative XAntibacterial (E. coli)TBD

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(difluoromethyl)-1,4-dimethyl-1H-pyrazole, and how are intermediates characterized?

  • The compound is typically synthesized via cyclocondensation of α,β-unsaturated carbonyl precursors with hydrazine derivatives. For example, describes a similar pyrazole derivative synthesized by reacting α,β-unsaturated ketones with hydrazine hydrate under reflux conditions in ethanol. Characterization involves 1H/13C NMR to confirm regioselectivity, FT-IR for functional group analysis (e.g., C-F stretching at ~1100 cm⁻¹), and mass spectrometry for molecular weight validation . notes that fluorinated pyrazoles often require anhydrous conditions to prevent hydrolysis of the difluoromethyl group .

Q. Which spectroscopic techniques are critical for confirming the structure of fluorinated pyrazole derivatives?

  • 1H/19F NMR : Essential for identifying fluorine environments (e.g., difluoromethyl groups show characteristic triplet splitting due to coupling with two fluorine atoms) .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry, as seen in for structurally similar triazole-pyrazole hybrids .
  • Elemental analysis : Validates purity and stoichiometry, particularly for intermediates .

Q. How do substituent modifications (e.g., methyl vs. fluorophenyl groups) influence the reactivity of pyrazole cores?

  • Methyl groups at the 1- and 4-positions enhance steric hindrance, reducing nucleophilic attack at the pyrazole ring. Fluorinated substituents (e.g., difluoromethyl) increase electrophilicity and metabolic stability, as noted in for related compounds . Reactivity can be probed via Hammett plots or computational studies (e.g., DFT calculations) to quantify electronic effects .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

  • The difluoromethyl group acts as a bioisostere for carboxylic acids or hydroxamic acids, enabling hydrogen bonding with active-site residues. highlights pyrazolo[1,5-a]pyrimidine derivatives with similar substituents showing inhibitory activity via docking studies (e.g., binding to kinase ATP pockets) . Competitive inhibition assays (e.g., IC50 determination) and molecular dynamics simulations are recommended to validate binding modes .

Q. How can computational modeling optimize the design of pyrazole derivatives for target-specific applications?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., frontier molecular orbitals) to guide substituent selection for redox-active applications .
  • Molecular docking (AutoDock Vina, Schrödinger) : Identifies potential targets by screening against protein databases (e.g., PDB entries for kinases or GPCRs) . demonstrates this approach for triazole-pyrazole hybrids .

Q. What strategies resolve contradictions in reported synthetic yields for fluorinated pyrazoles?

  • Discrepancies often arise from solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., palladium in cross-coupling steps), or reaction temperature . reports improved yields (89%) using microwave-assisted synthesis, while traditional reflux methods yield ~70% . Systematic Design of Experiments (DoE) can isolate critical variables .

Q. What challenges arise in scaling up fluorinated pyrazole synthesis, and how are they mitigated?

  • Purification issues : Difluoromethyl groups increase hydrophobicity, complicating column chromatography. Alternatives include recrystallization from hexane/ethyl acetate mixtures .
  • Byproduct formation : Fluorine leaving groups (e.g., HF) require scavengers (e.g., K2CO3) or flow chemistry setups to minimize side reactions .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling fluorinated pyrazole intermediates?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and fume hoods are mandatory due to potential HF release during hydrolysis .
  • Waste disposal : Fluorinated byproducts must be neutralized with calcium carbonate before disposal .

Q. How do structural analogs of this compound compare in biological activity?

  • Amino-substituted analogs (e.g., 5-amino-1,3-dimethylpyrazole) show enhanced solubility but reduced metabolic stability compared to fluorinated derivatives . Pyridyl-substituted analogs () exhibit improved binding affinity to receptors like mGluR5 due to π-π stacking interactions .

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